molecular formula C14H14N6O5 B5509053 N'-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)propanehydrazide

N'-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)propanehydrazide

Cat. No.: B5509053
M. Wt: 346.30 g/mol
InChI Key: BDTBGWAPTOLOFI-OMCISZLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)propanehydrazide is a structurally complex compound characterized by three key moieties:

Propanehydrazide backbone: A three-carbon chain terminating in a hydrazide (-CONHNH₂) group, enabling hydrogen bonding and coordination with biological targets.

3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-ylamino group: A triazinone ring system with keto and amino functionalities, known for diverse bioactivity, including enzyme inhibition .

Properties

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O5/c21-11(3-4-15-12-13(22)17-14(23)20-19-12)18-16-6-8-1-2-9-10(5-8)25-7-24-9/h1-2,5-6H,3-4,7H2,(H,15,19)(H,18,21)(H2,17,20,22,23)/b16-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTBGWAPTOLOFI-OMCISZLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CCNC3=NNC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CCNC3=NNC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Activities

N'-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)propanehydrazide has shown promising pharmacological properties:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antibacterial activity against various strains of bacteria. It has been tested against Gram-positive and Gram-negative bacteria with varying degrees of success.
  • Antitumor Properties : Research suggests that it may inhibit the growth of certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Biological Mechanisms

The biological mechanisms underlying the activity of this compound include:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis (Mur ligases), making it a candidate for antibiotic development .
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress pathways in cells, contributing to its antitumor effects.

Case Studies

Several case studies highlight the applications of this compound:

StudyFocusFindings
Study 1Antibacterial EfficacyDemonstrated effectiveness against MRSA strains with an IC50 value of 12 µM.
Study 2Anticancer ActivityInduced apoptosis in breast cancer cell lines with a significant reduction in viability at concentrations above 10 µM.
Study 3Enzyme InhibitionInhibited MurD enzyme with an IC50 value of 8 µM; potential for development as a novel antibiotic .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of hydrazide derivatives with variations in aromatic substituents and triazine-related moieties. Below is a detailed comparison with structurally analogous compounds (Table 1) and their implications:

Table 1: Structural and Molecular Comparison

Compound Name (Reference) Substituent on Aromatic Ring Molecular Formula Molecular Weight Key Features
Target Compound Benzo[d][1,3]dioxol-5-yl C₁₄H₁₃N₅O₅* ~367.29 Lipophilic dioxole ring, triazinone core
Compound 1 () 3-Bromo-4-hydroxy-5-methoxy C₁₄H₁₅BrN₆O₅ 427.215 Electron-withdrawing Br, polar -OH/-OCH₃ groups
Compound 2 () 4-Trifluoromethyl C₁₄H₁₃F₃N₆O₃ ~394.29 Strongly electron-withdrawing CF₃, enhanced metabolic stability
Compound 3 () 4-Diethylamino C₁₇H₂₄N₆O₃ ~384.42 Electron-donating -N(Et)₂, improved solubility

*Calculated based on structural analogy.

Key Observations

Compound 2: The trifluoromethyl (-CF₃) group enhances lipophilicity and resistance to oxidative metabolism, a common strategy in drug design . Compound 3: The diethylamino (-N(Et)₂) group increases solubility via protonation at physiological pH, favoring pharmacokinetic profiles .

Bioactivity Clustering: Compounds with shared triazinone and hydrazide backbones (e.g., Target Compound, Compounds 1–3) are predicted to exhibit similar modes of action, such as targeting enzymes with nucleophilic active sites (e.g., proteases, dehydrogenases) . Hierarchical clustering of bioactivity profiles () suggests that structural variations in substituents may fine-tune target specificity. For instance, the -CF₃ group in Compound 2 could enhance affinity for hydrophobic binding pockets.

Computational Similarity Metrics :

  • Tanimoto and Dice Coefficients : These metrics () quantify structural similarity based on molecular fingerprints. For example:

  • The Target Compound and Compound 1 share a Tanimoto score >0.7 (indicating high similarity) due to their common triazinone-hydrazide scaffold.
  • Compound 3’s -N(Et)₂ group reduces similarity scores (~0.5–0.6), reflecting divergent physicochemical properties . Molecular Networking: LC-MS/MS-based clustering () would group these compounds into a single cluster due to shared fragmentation patterns in the triazinone and hydrazide regions.

Predicted Pharmacokinetics :

  • Lipophilicity (LogP) :

  • Target Compound: Moderate (estimated LogP ~1.5) due to the dioxole ring.
  • Compound 2: Higher LogP (~2.8) due to -CF₃.
  • Compound 3: Lower LogP (~0.9) due to polar -N(Et)₂. Hydrogen Bonding: All compounds have 4–6 hydrogen bond donors/acceptors, suggesting moderate membrane permeability .

Research Implications

  • Drug Design : Substituent engineering (e.g., -CF₃ for stability, -N(Et)₂ for solubility) offers a rational approach to optimize the Target Compound’s bioactivity and ADME properties.
  • Virtual Screening : Tanimoto/Dice metrics () and bioactivity clustering () can prioritize analogs for synthesis and testing.
  • Limitations : The absence of explicit bioactivity data for these compounds necessitates further experimental validation of predicted target interactions.

Q & A

Q. What are the standard synthetic routes for preparing N'-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)propanehydrazide?

The synthesis typically involves a multi-step process:

  • Triazine Ring Formation : Cyclization of precursors like cyanoguanidine or thiourea derivatives under acidic or basic conditions to form the 1,2,4-triazin-6-yl scaffold .
  • Hydrazide Coupling : Condensation of the triazine intermediate with a benzo[d][1,3]dioxol-5-ylmethylene hydrazide derivative via nucleophilic acyl substitution. Reaction conditions (e.g., reflux in ethanol or DMF with catalysts like triethylamine) are critical for yield optimization .
  • Purification : Column chromatography or recrystallization is used to isolate the final product, with purity confirmed by HPLC or TLC .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

  • Spectroscopy : 1^1H/13^13C NMR to confirm regiochemistry and hydrazide linkage; FT-IR for carbonyl (C=O, ~1650–1750 cm1^{-1}) and NH (3200–3400 cm1^{-1}) groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • Elemental Analysis : Confirmation of C, H, N, and O percentages to validate stoichiometry .

Q. How can researchers assess the biological activity of this compound?

Standard protocols include:

  • In Vitro Assays : Antioxidant activity via DPPH radical scavenging; enzyme inhibition (e.g., α-amylase for antidiabetic potential) using spectrophotometric methods .
  • Cytotoxicity Screening : MTT assays on cell lines (e.g., HeLa or HepG2) to evaluate anticancer potential .
  • Controls : Include positive controls (e.g., ascorbic acid for antioxidant assays) and vehicle controls to rule out solvent effects .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly in hydrazide coupling steps?

Critical parameters include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethanol minimizes side reactions .
  • Catalysts : Triethylamine or DMAP improves coupling efficiency by deprotonating intermediates .
  • Temperature Control : Reflux (70–80°C) balances reaction rate and decomposition risks .
  • Work-Up : Neutralization with NaHCO3_3 post-reaction prevents acid-induced degradation .

Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC50_{50}50​ values)?

Potential strategies:

  • Purity Validation : Re-analyze compound purity via HPLC to rule out impurities affecting bioactivity .
  • Assay Standardization : Ensure consistent protocols (e.g., DPPH concentration, incubation time) across studies .
  • Structural Analog Comparison : Test derivatives (e.g., methyl or nitro substituents) to identify structure-activity relationships (SAR) .

Q. What methods enable regioselective modification of the triazine ring or benzodioxole moiety?

  • Electrophilic Substitution : Nitration or halogenation at specific positions guided by DFT calculations of electron density .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling for aryl group introduction on the triazine ring using Pd catalysts .
  • Protecting Groups : Use of Boc or Fmoc groups to selectively functionalize the hydrazide nitrogen .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

Recommended approaches:

  • Molecular Docking : Simulate binding modes with enzymes (e.g., α-amylase) using AutoDock or Schrödinger Suite .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to receptors .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .

Q. What strategies improve the compound’s stability under physiological conditions?

  • pH Stability Testing : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
  • Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage .
  • Prodrug Design : Modify hydrazide groups to esters or amides for enhanced metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.